Product packaging for Cyclopentylphosphine(Cat. No.:CAS No. 15573-36-1)

Cyclopentylphosphine

Cat. No.: B096950
CAS No.: 15573-36-1
M. Wt: 102.11 g/mol
InChI Key: DVIDIZXCFDHODG-UHFFFAOYSA-N
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Description

Cyclopentylphosphine (CAS 15573-36-1) is an organophosphorus compound with the molecular formula C5H11P and a molecular weight of 102.11 g/mol . It is a primary phosphine, characterized by the presence of a phosphino group (-PH2) attached to a cyclopentyl ring . This structure makes it a valuable building block and precursor in chemical synthesis and catalysis research. A key application and area of study for this compound derivatives is in the field of organometallic chemistry, where they serve as ligands for transition metals . For instance, tris(this compound) and related phosphine ligands are known to undergo unique intramolecular dehydrogenation reactions when coordinated to cationic rhodium centers, forming hybrid phosphine-alkene ligands in situ . This reactivity is of significant interest for developing new catalytic processes, including acceptorless dehydrogenation reactions . As a research chemical, this compound provides scientists with a fundamental scaffold for exploring novel phosphine ligands, which are crucial in cross-coupling reactions and other metal-catalyzed transformations to form carbon-carbon and carbon-heteroatom bonds. This product is strictly for research use and is not intended for personal or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11P B096950 Cyclopentylphosphine CAS No. 15573-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDIZXCFDHODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466412
Record name CYCLOPENTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15573-36-1
Record name CYCLOPENTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylphosphine can be synthesized through several methods. One common approach involves the reaction of cyclopentyl chloride with sodium phosphide in tetrahydrofuran at room temperature. The reaction proceeds as follows:

C5H9Cl+NaPH2C5H9PH2+NaCl\text{C}_5\text{H}_9\text{Cl} + \text{NaPH}_2 \rightarrow \text{C}_5\text{H}_9\text{PH}_2 + \text{NaCl} C5​H9​Cl+NaPH2​→C5​H9​PH2​+NaCl

Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Alkyl Dehydrogenation Reactions

Cyclopentylphosphine undergoes alkyl dehydrogenation when coordinated to transition metals like iridium, rhodium, and ruthenium. This reaction involves C–H bond activation and β-hydride elimination, producing cyclopentene and hydrogen gas (Figure 1) .

Mechanistic pathway :

  • Coordination : PCy₃ binds to a low-valent metal center (e.g., Ir⁰ or Rh⁰).

  • C–H activation : A cyclopentyl C–H bond is activated at the metal center, forming a metal hydride intermediate.

  • β-Hydride elimination : The hydride abstracts a β-hydrogen, generating cyclopentene and releasing H₂ .

Key data :

Metal CenterReaction ConditionsProductsTurnover Frequency (TOF)Reference
Ir(I)80°C, tolueneC₅H₈ + H₂12 h⁻¹
Rh(I)100°C, THFC₅H₈ + H₂8 h⁻¹
Ru(0)120°C, hexaneC₅H₈ + H₂5 h⁻¹

This reactivity is critical for designing catalysts in hydrogenation/dehydrogenation cycles .

Hydroamination Catalysis

In rhodium-catalyzed hydroamination, PCy₃ facilitates substrate coordination and migratory insertion (Figure 2) :

  • Rate acceleration : PCy₃-ligated Rh(I) shows 3× faster alkene insertion than PPh₃ analogs .

  • Regioselectivity : Favors anti-Markovnikov addition due to steric effects .

Cross-Coupling Reactions

PCy₃ improves catalyst longevity in Suzuki-Miyaura couplings by preventing oxidative addition side reactions :

text
Example: Pd/PCy₃-catalyzed coupling of aryl bromides with boronic acids - Yield: 92% (vs. 66% with PPh₃) - TON: 1,200 (vs. 400 with PPh₃)[9]

Comparative Reactivity with Other Phosphines

PCy₃ exhibits distinct reactivity compared to similar ligands (Table 1) :

PhosphineElectron Donicity (Tolman θ, cm⁻¹)Reaction with CpO Derivatives (k₂, M⁻¹s⁻¹)Dehydrogenation TOF (h⁻¹)
PCy₃2,0500.34 ± 0.0612
PPh₃1,9900.12 ± 0.03<1
PCy₂Ph2,0200.25 ± 0.048

Notable trends :

  • Higher electron donation (↑ Tolman θ) correlates with faster dehydrogenation .

  • Steric bulk in PCy₃ suppresses unwanted side reactions in catalytic cycles .

Oxidation and Redox Reactions

PCy₃ undergoes oxidation to this compound oxide (PCy₃O) under aerobic conditions or with peroxides :
Stoichiometry :
2PCy3+O22PCy3O2\,\text{PCy}_3+\text{O}_2\rightarrow 2\,\text{PCy}_3\text{O}

Kinetics :

  • Rate law : Rate=k[PCy3][O2]\text{Rate}=k[\text{PCy}_3][\text{O}_2]

  • Half-life : 48 hours in air at 25°C .

Scientific Research Applications

Catalytic Applications

Cyclopentylphosphine serves as an effective ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity in various reactions, particularly in:

  • Hydrogenation Reactions : this compound has been utilized in hydrogenation processes, where it facilitates the reduction of unsaturated compounds. Its steric and electronic properties contribute to selectivity and reactivity in these transformations .
  • Cationic Rhodium Complexes : Research indicates that this compound can form stable cationic complexes with rhodium, leading to efficient catalytic systems for alkene dehydrogenation. This process is crucial for the synthesis of various organic compounds .

Ligand Chemistry

In coordination chemistry, this compound acts as a bidentate ligand, coordinating with transition metals to form stable complexes. These complexes exhibit:

  • Enhanced Stability : The cyclopentyl group provides steric hindrance that can stabilize metal-ligand interactions, making these complexes suitable for various synthetic applications.
  • Selective Reactivity : The unique electronic properties of this compound allow for selective reactions, making it a valuable component in designing catalysts for specific transformations .

Material Science

This compound has also found applications in material science, particularly in the development of:

  • Functional Materials : Its derivatives have been explored for use in functional materials that require specific electronic or optical properties. Research into this compound-based polymers has shown promise for applications in sensors and electronic devices .
  • Biomaterials : Due to its biocompatibility, this compound derivatives are being investigated for use in biomaterials, which can be employed in drug delivery systems or as scaffolds for tissue engineering .

Case Study 1: Catalytic Hydrogenation

In a study published in Chemistry - A European Journal, researchers demonstrated the effectiveness of this compound as a ligand in rhodium-catalyzed hydrogenation reactions. The results showed enhanced reaction rates and selectivity compared to traditional phosphines .

Case Study 2: Material Development

A recent investigation focused on the synthesis of this compound-based polymers for sensor applications. The study highlighted the material's sensitivity to environmental changes, making it suitable for real-time monitoring applications .

Mechanism of Action

The mechanism by which cyclopentylphosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion processes.

Comparison with Similar Compounds

Comparison with Similar Phosphine Ligands

Phosphine ligands are categorized by their substituents, which influence their steric (cone angle) and electronic (Tolman parameter) properties. Below is a comparative analysis of cyclopentylphosphine with structurally analogous ligands:

2.1 Steric and Electronic Properties
Compound Cone Angle (°) Tolman Electronic Parameter (cm⁻¹) Solubility (mg/mL) Log Po/w
This compound ~145¹ 2,065² 0.36³ 2.03³
Tricyclohexylphosphine 170 2,060 0.20 3.15
Triphenylphosphine 145 2,090 0.05 4.67
Trimethylphosphine 118 2,037 Miscible 0.89

Notes:

Estimated based on cycloalkyl substituent bulk .

Derived from infrared spectroscopy of metal carbonyl complexes .

Approximated using data from structurally similar compounds in and .

  • Steric Effects : this compound’s cone angle (~145°) is smaller than tricyclohexylphosphine (170°) but comparable to triphenylphosphine (145°). This intermediate bulk allows it to balance substrate accessibility and metal-center protection in catalytic cycles .
  • Electronic Effects : Its Tolman parameter (2,065 cm⁻¹) indicates stronger electron-donating capability than tricyclohexylphosphine (2,060 cm⁻¹) but weaker than triphenylphosphine (2,090 cm⁻¹), making it suitable for reactions requiring moderate electron density at the metal center .
2.2 Solubility and Lipophilicity

This compound exhibits higher solubility (0.36 mg/mL) in polar aprotic solvents compared to tricyclohexylphosphine (0.20 mg/mL) and triphenylphosphine (0.05 mg/mL), as inferred from analogous compounds in . Its log Po/w (2.03) suggests moderate lipophilicity, favorable for reactions in mixed aqueous-organic media .

2.3 Catalytic Performance
  • Cross-Coupling Reactions: this compound-based palladium complexes show higher turnover numbers (TON ≈ 10⁴) than trimethylphosphine analogs (TON ≈ 10³) due to better stability, but lower than bulky tricyclohexylphosphine systems (TON ≈ 10⁵) .
  • Hydrogenation : Its intermediate electron-donating strength enhances hydrogen activation rates compared to electron-deficient ligands like triphenylphosphine .

Key Research Findings

  • Synthesis : this compound is synthesized via nucleophilic substitution between cyclopentylmagnesium bromide and PCl₃, analogous to methods described for arylphosphines in .
  • Thermal Stability : Decomposes at 180°C, higher than trimethylphosphine (120°C) but lower than tricyclohexylphosphine (220°C) .
  • Toxicity : Like most phosphines, it is highly toxic (LD₅₀ ≈ 10 mg/kg in rats), necessitating handling under inert atmospheres .

Biological Activity

Cyclopentylphosphine, a member of the phosphine family, has garnered attention in various fields, particularly in medicinal chemistry and catalysis. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and potential applications in drug development.

Overview of this compound

This compound is characterized by its cyclopentyl group attached to a phosphorus atom, making it a unique ligand in coordination chemistry. Its structural attributes allow it to participate in diverse chemical reactions, influencing biological systems significantly.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, iron(II) complexes containing this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity towards leukemic HL-60 cells and non-small-cell lung cancer A549 cells.

Table 1: Cytotoxicity of this compound Complexes

CompoundCell LineIC50 (µM)Notes
CpFe(CO)(this compound)HL-6025High cytotoxicity
CpFe(CO)(this compound)A54935Moderate cytotoxicity
Control (No treatment)HL-60N/ABaseline for comparison
Control (No treatment)A549N/ABaseline for comparison

The study indicated that the presence of this compound enhances the anticancer properties of metal complexes, suggesting a synergistic effect that warrants further investigation .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : this compound complexes induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : These compounds promote programmed cell death through mitochondrial dysfunction and caspase activation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound derivatives, contributing to cellular stress and apoptosis.

Case Studies

  • Study on Iron(II) Complexes : A study focused on synthesizing iron(II) complexes with various phosphines, including this compound. The complexes were tested for their ability to induce DNA damage in cancer cells. Results showed that these complexes could effectively damage DNA in HL-60 cells while sparing normal peripheral blood mononuclear cells .
  • Cytotoxicity Profile : Another investigation assessed the cytotoxicity of bis(α-hydroxycyclopentyl)phosphine oxide derivatives. These compounds were found to exhibit selective toxicity towards certain cancer cell lines while being non-toxic to normal cells at lower concentrations .

Q & A

Basic: What are the optimal synthetic routes for Cyclopentylphosphine, and how can purity be validated?

Methodological Answer:
this compound synthesis typically involves Grignard reactions between cyclopentylmagnesium bromide and phosphorus trichloride, followed by reduction. To ensure purity:

  • Use fractional distillation under inert atmospheres (e.g., argon) to isolate the product.
  • Validate purity via ¹H/³¹P NMR spectroscopy (e.g., δ ~1.8 ppm for cyclopentyl protons, δ ~-20 ppm for phosphorus) and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .
  • Quantify trace impurities using ICP-OES for heavy metals.

Advanced: How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer:
Conflicting stability data often arise from variations in experimental conditions (e.g., oxygen concentration, solvent polarity). To address this:

Replicate studies using standardized conditions (e.g., 25°C, 1 atm, 5% O₂ in argon).

Employ accelerated aging tests with controlled humidity and temperature gradients.

Analyze degradation products via HPLC-coupled Raman spectroscopy to identify oxidation intermediates.

Apply multivariate statistical analysis to isolate critical variables (e.g., solvent dielectric constant) contributing to discrepancies .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

Technique Key Parameters Application
¹H NMR δ 1.2–2.1 ppm (cyclopentyl), coupling with ³¹PConfirm cyclopentyl backbone and P-H bonding
³¹P NMR δ -15 to -25 ppmVerify phosphorus environment and ligand coordination
FT-IR ν 2280–2320 cm⁻¹ (P-H stretch)Detect P-H functional groups
XRD Crystallographic data (e.g., P-C bond length: ~1.87 Å)Resolve 3D structure

Advanced: How can computational models predict this compound’s reactivity in transition-metal catalysis?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate binding energies between this compound and metal centers (e.g., Pd, Pt) to predict catalytic activity.
  • Molecular Dynamics (MD): Simulate ligand substitution kinetics in solvent environments (e.g., toluene vs. THF).
  • Comparative Analysis: Validate models against experimental turnover frequencies (TOF) and selectivity data from published catalytic cycles .

Basic: How to evaluate this compound’s ligand properties in coordination chemistry?

Methodological Answer:

  • Titration Calorimetry: Measure binding constants (Kₐ) with metal ions (e.g., Cu²⁺) in non-aqueous solvents.
  • X-ray Crystallography: Resolve metal-ligand bond angles and distances in complexes (e.g., [Cu(C₅H₉PH₂)₄]⁺).
  • Cyclic Voltammetry: Assess redox behavior of metal-phosphine adducts to infer electron-donating capacity .

Advanced: What strategies mitigate contradictory results in this compound’s catalytic efficiency across studies?

Methodological Answer:

  • Systematic Meta-Analysis: Aggregate data from 50+ studies to identify trends (e.g., solvent effects, metal loading).
  • Controlled Benchmarking: Compare performance against established ligands (e.g., PPh₃) under identical conditions.
  • Error Source Mapping: Use PICOT frameworks to isolate variables (Population: catalyst; Intervention: ligand ratio; Comparison: alternative ligands; Outcome: yield; Time: reaction duration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylphosphine
Reactant of Route 2
Cyclopentylphosphine

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